molecular formula C14H19NO4 B2869263 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide CAS No. 2248896-16-2

4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide

Cat. No.: B2869263
CAS No.: 2248896-16-2
M. Wt: 265.309
InChI Key: CIFCHCCBYVFSNS-UHFFFAOYSA-N
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Description

4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formyl-2-hydroxybenzoic acid, 4-methoxybutylamine, and methylamine.

    Condensation Reaction: The 4-formyl-2-hydroxybenzoic acid is first reacted with 4-methoxybutylamine under acidic or basic conditions to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with methylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and process automation.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 4-Carboxy-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide.

    Reduction: 4-Hydroxymethyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups could play a role in binding to these targets, while the methoxybutyl and methyl groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-hydroxy-N-(4-methoxyethyl)-N-methylbenzamide: Similar structure but with a shorter alkyl chain.

    4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxybutyl group might enhance its solubility and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-15(7-3-4-8-19-2)14(18)12-6-5-11(10-16)9-13(12)17/h5-6,9-10,17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFCHCCBYVFSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)C(=O)C1=C(C=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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